molecular formula C4H2N2O B14867114 2-Formylpropanedinitrile

2-Formylpropanedinitrile

Cat. No.: B14867114
M. Wt: 94.07 g/mol
InChI Key: OMVVCUZSWSHCMJ-UHFFFAOYSA-N
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Description

2-Formylpropanedinitrile (CAS: 239118-84-4) is a sodium salt derivative of a propanedinitrile scaffold, characterized by the molecular formula C₄HN₂O·Na and a molecular weight of 116.05 g/mol . The compound features a formyl (-CHO) functional group attached to a propanedinitrile backbone, which consists of two nitrile (-CN) groups.

Properties

IUPAC Name

2-formylpropanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O/c5-1-4(2-6)3-7/h3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVVCUZSWSHCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Formylpropanedinitrile can be synthesized through various methods. One common approach involves the reaction of malononitrile with formaldehyde under basic conditions. The reaction typically proceeds as follows: [ \text{CH}_2(\text{CN})_2 + \text{HCHO} \rightarrow \text{C}_4\text{H}_2\text{N}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Formylpropanedinitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic or acidic conditions.

Major Products Formed:

    Oxidation: this compound can be converted to 2-carboxypropanedinitrile.

    Reduction: The reduction of nitrile groups yields 2-formylpropanediamine.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formylpropanedinitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-formylpropanedinitrile depends on its specific application. In chemical reactions, the formyl and nitrile groups can participate in various transformations, influencing the reactivity and properties of the compound. The molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition in biological systems or catalytic activity in industrial processes.

Comparison with Similar Compounds

2,2-Dichloropropanedinitrile (CAS: 13063-43-9)

Molecular Formula : C₃Cl₂N₂
Molecular Weight : 134.95 g/mol
Key Features :

  • Replaces the formyl group with two chlorine atoms at the C2 position.
  • Exhibits higher molecular weight due to chlorine substituents.
  • Documented hazards include respiratory and skin irritation, necessitating stringent safety protocols during handling .

Reactivity Comparison :

  • The electron-withdrawing chlorine atoms in 2,2-dichloropropanedinitrile enhance electrophilicity at the nitrile groups, favoring nucleophilic substitution reactions.
  • In contrast, the formyl group in 2-formylpropanedinitrile introduces aldehyde-like reactivity (e.g., participation in condensation or redox reactions) absent in the dichloro analog.
Property This compound 2,2-Dichloropropanedinitrile
Molecular Formula C₄HN₂O·Na C₃Cl₂N₂
Molecular Weight (g/mol) 116.05 134.95
Functional Groups Formyl, nitriles Chlorine, nitriles
Safety Data Not available Acute toxicity, irritant

Other Propanedinitrile Derivatives

While direct analogs of this compound are sparsely documented, related propanedinitrile derivatives include:

  • Malononitrile (Propanedinitrile): The parent compound (C₃N₂) lacks substituents, making it highly reactive in Knoevenagel condensations.
  • Ethylpropanedinitriles : Alkyl-substituted derivatives exhibit reduced electrophilicity compared to halogenated or carbonyl-containing variants.

Key Differences :

  • The sodium counterion in this compound likely improves solubility in polar solvents compared to neutral dinitriles.
  • Substituents (formyl vs. alkyl/halogen) dictate regioselectivity in synthetic applications.

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